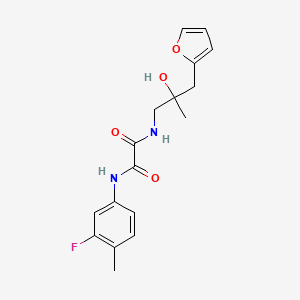

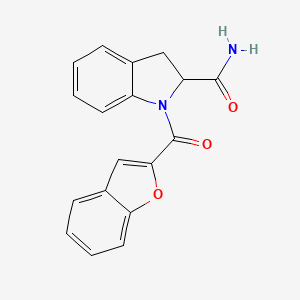

![molecular formula C20H23N5OS B2368181 (4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone CAS No. 2034367-50-3](/img/structure/B2368181.png)

(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone is a useful research compound. Its molecular formula is C20H23N5OS and its molecular weight is 381.5. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad Antimicrobiana

Compuestos con estructuras similares se han sintetizado y evaluado por su actividad antibacterial . Uno de los compuestos mostró buena actividad contra Bacillus subtilis y Staphylococcus aureus .

Actividad Antituberculosa

Compuestos basados en benzotiazol han mostrado prometedora actividad anti-tuberculosa . Se han sintetizado a través de diversas vías sintéticas y han mostrado una mejor potencia de inhibición contra M. tuberculosis .

Actividad Anticancerígena

Estos compuestos se han analizado para determinar su actividad citotóxica in vitro contra diferentes líneas celulares como BT-474, HeLa, MCF-7, NCI-H460 y HaCaT .

Fármacos Antipsicóticos

Compuestos con estructuras similares, como 3-(Piperazin-1-yl)-1,2-benzotiazol, actúan como antagonistas de la dopamina y la serotonina y se utilizan como sustancias farmacéuticas antipsicóticas .

Inhibidor de DprE1

Se ha descubierto que algunos compuestos basados en piperazina inhiben DprE1 y tienen un efecto sinérgico con otros fármacos, lo que los convierte en potentes agentes anti-TB .

Síntesis de Fármacos

El compuesto se utiliza como un intermedio clave para la síntesis de lurasidona, un fármaco utilizado para tratar la esquizofrenia .

Mecanismo De Acción

Target of Action

The compound is related to Ziprasidone , which is a combined serotonin (5HT2) and dopamine (D2) receptor antagonist . These receptors are primarily found in the brain and are involved in transmitting signals between nerve cells. The serotonin and dopamine receptors play crucial roles in mood regulation, reward, and cognition.

Mode of Action

As an antagonist, the compound binds to the serotonin and dopamine receptors, blocking them from being activated by their respective neurotransmitters . This action alters the balance of these neurotransmitters in the brain, which can help to alleviate symptoms of certain mental health disorders.

Biochemical Pathways

The compound’s action on serotonin and dopamine receptors affects multiple biochemical pathways. For instance, blocking the D2 receptor inhibits the release of cAMP, thereby reducing the activity of protein kinase A (PKA). This can lead to changes in the phosphorylation state of various proteins, affecting cellular functions such as gene transcription .

Result of Action

The molecular and cellular effects of the compound’s action are likely to be diverse, given the wide range of processes regulated by serotonin and dopamine. These could include changes in mood, cognition, and motor control . .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances could potentially influence the compound’s action, efficacy, and stability. For example, certain drugs or substances might interact with the compound, altering its effectiveness or causing side effects .

Análisis Bioquímico

Biochemical Properties

The compound (4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone plays a significant role in biochemical reactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is complex . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with several enzymes or cofactors, and may affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes . It may interact with transporters or binding proteins, and could affect its localization or accumulation .

Propiedades

IUPAC Name |

[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-(2-methyl-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5OS/c1-13-21-16-7-6-14(12-17(16)22-13)20(26)25-10-8-24(9-11-25)19-15-4-2-3-5-18(15)27-23-19/h2-5,14H,6-12H2,1H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNFLOMZLXCZBEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)CC(CC2)C(=O)N3CCN(CC3)C4=NSC5=CC=CC=C54 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Chlorophenoxy)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2368100.png)

![3-(4-methylbenzyl)-6-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2368105.png)

![2-[(Methylsulfonyl)amino]-1,3-benzothiazole-6-carboxylic acid](/img/structure/B2368107.png)

![2-(4-chlorophenyl)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide](/img/structure/B2368114.png)

![2-((furan-2-ylmethyl)amino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2368116.png)

![1-[3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2-METHOXYPHENYL)PIPERAZINE](/img/structure/B2368119.png)